3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a benzamide moiety and a 1,3,4-thiadiazole ring, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the 2nd and 5th positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Shows potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The compound’s ability to undergo nucleophilic substitution reactions also allows it to interact with various biomolecules, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits similar biological activities but with different potency and selectivity.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a benzamide moiety and a 1,3,4-thiadiazole ring contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H12N4O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzamido-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2S/c21-14(11-5-2-1-3-6-11)18-13-8-4-7-12(9-13)15(22)19-16-20-17-10-23-16/h1-10H,(H,18,21)(H,19,20,22) |
InChI Key |
IAHKKYBJRJRMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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